N-[(2-bromopyridin-4-yl)methyl]-2-methylpropane-1-sulfonamide
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Overview
Description
N-[(2-bromopyridin-4-yl)methyl]-2-methylpropane-1-sulfonamide is a compound that belongs to the class of sulfonamides It features a bromopyridine moiety attached to a sulfonamide group, making it a versatile molecule in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromopyridin-4-yl)methyl]-2-methylpropane-1-sulfonamide typically involves the reaction of 2-bromopyridine with a sulfonamide precursor. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the sulfonamide, followed by nucleophilic substitution with 2-bromopyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromopyridin-4-yl)methyl]-2-methylpropane-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Sulfonic acids or sulfonate esters.
Reduction: Amines or sulfides.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
N-[(2-bromopyridin-4-yl)methyl]-2-methylpropane-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2-bromopyridin-4-yl)methyl]-2-methylpropane-1-sulfonamide depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The bromopyridine moiety can engage in π-π interactions or hydrogen bonding with target molecules, while the sulfonamide group can form strong hydrogen bonds, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)methylsulfonamide
- N-(pyridin-3-yl)methylsulfonamide
- N-(pyridin-4-yl)methylsulfonamide
Uniqueness
N-[(2-bromopyridin-4-yl)methyl]-2-methylpropane-1-sulfonamide is unique due to the presence of the bromine atom on the pyridine ring, which allows for further functionalization through nucleophilic substitution or coupling reactions. This makes it a versatile intermediate for the synthesis of a wide range of compounds with diverse applications .
Properties
IUPAC Name |
N-[(2-bromopyridin-4-yl)methyl]-2-methylpropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2S/c1-8(2)7-16(14,15)13-6-9-3-4-12-10(11)5-9/h3-5,8,13H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMAJULNVSVLNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCC1=CC(=NC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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